

What are the properties of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate

Cat. No.: B176160

[Get Quote](#)

In-Depth Technical Guide: Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate**. This serine derivative is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery.

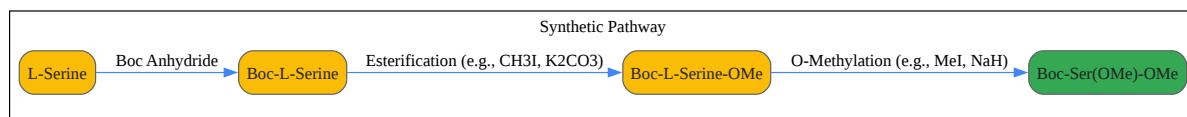
Chemical and Physical Properties

Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate, also known as Boc-Ser(OMe)-OMe, is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group protects the amine, while the methyl ester and methyl ether protect the carboxylic acid and hydroxyl groups, respectively. This full protection allows for its use in various synthetic strategies where selective deprotection is required.

Table 1: General and Physical Properties

Property	Value	Reference
CAS Number	134167-07-0	[1]
Molecular Formula	C10H19NO5	[1]
Molecular Weight	233.26 g/mol	[1] [2]
Physical Form	Liquid	[1]
Color	Colorless to light yellow	[1]
Purity	≥97%	[3]
Optical Activity	+33.9° (c=0.50 g/100ml in CHCl3)	[1]
Storage Temperature	2-8°C	[1]

Table 2: Chemical Identifiers


Identifier	Value
IUPAC Name	methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoate
InChI	InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
InChIKey	VKRNQTKSNGIWBV-ZETCQYMHSA-N
SMILES	CC(=O)N(C)C(=O)OCC

Synthesis and Experimental Protocols

The synthesis of **Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate** typically involves a multi-step process starting from L-serine. The general synthetic strategy involves the protection of the amino and carboxyl groups, followed by the methylation of the hydroxyl group.

General Synthetic Pathway

A plausible synthetic route, based on standard protecting group chemistry, is outlined below. This pathway involves the initial protection of the amino group of L-serine with a Boc group, followed by esterification of the carboxylic acid and finally O-methylation of the side-chain hydroxyl group.

[Click to download full resolution via product page](#)

Synthetic pathway for **Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate**.

Experimental Protocol for a Related Compound: N-Boc-L-serine methyl ester

While a specific detailed protocol for the O-methylation step for this exact compound is not readily available in the public domain, the synthesis of the precursor, N-Boc-L-serine methyl ester, is well-documented. The following is a representative procedure.^[4]

Materials:

- N-Boc-L-serine
- Dimethylformamide (DMF)
- Potassium carbonate (K₂CO₃)
- Methyl iodide (CH₃I)
- Ethyl acetate
- Water
- Brine

- Magnesium sulfate (MgSO₄)

Procedure:

- To a cold solution of N-Boc-L-serine (0.16 mol) in dimethylformamide (150 mL), add solid potassium carbonate (0.176 mol).[4]
- After stirring for 10 minutes in an ice-water bath, add methyl iodide (0.32 mol) to the white suspension.[4]
- Continue stirring at 0°C for 30 minutes, at which point the mixture may solidify.[4]
- Warm the reaction to room temperature and stir for an additional hour. Monitor the reaction for the complete formation of the methyl ester using thin-layer chromatography (TLC).[4]
- Filter the reaction mixture by suction and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).[4]
- Wash the organic phase with brine (2 x 300 mL), dry with magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine methyl ester as a pale amber oil.[4]

Note on O-Methylation: The subsequent O-methylation of the hydroxyl group would typically be achieved by treating the N-Boc-L-serine methyl ester with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Spectroscopic Data

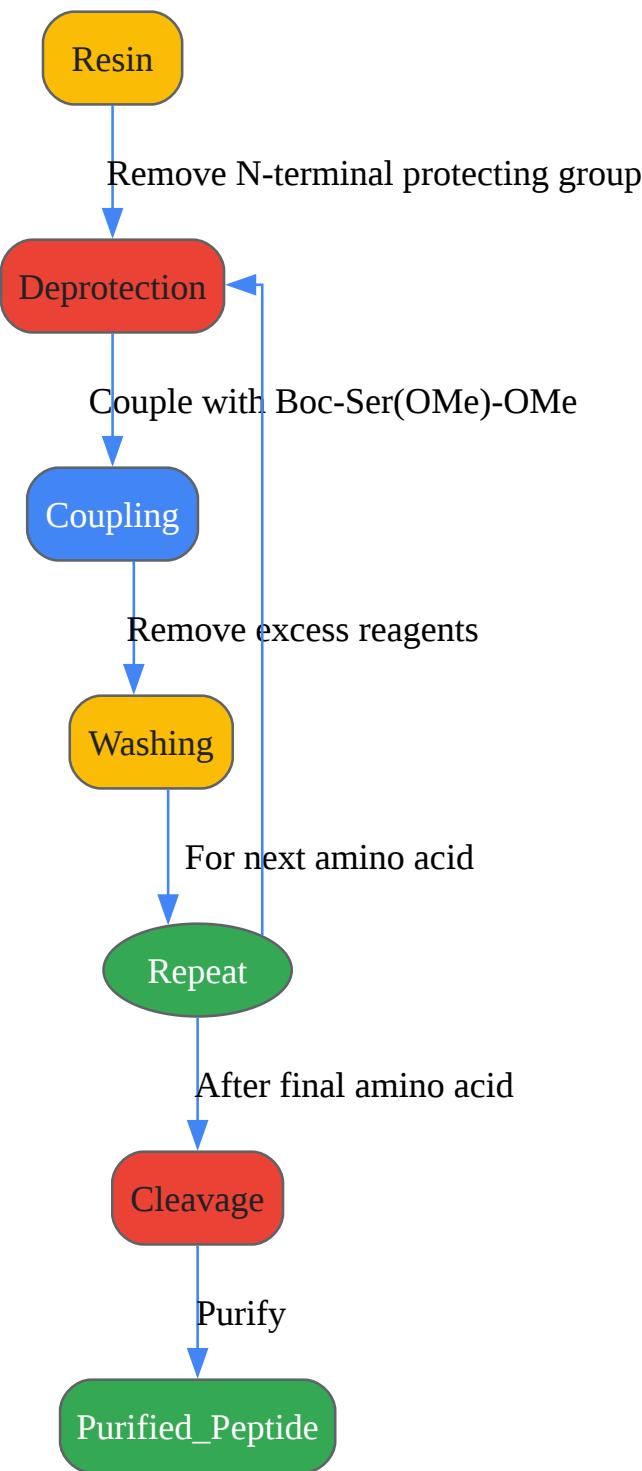
Spectroscopic data is crucial for the characterization and confirmation of the chemical structure of **Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate**. While a complete set of publicly available spectra for this specific compound is limited, the expected spectral features can be predicted based on its structure.

Expected Spectroscopic Features:

- ¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the two methyl groups of the ester and ether

(singlets around 3.7 ppm and 3.3 ppm, respectively), and the protons of the serine backbone.

- ^{13}C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the ester and the carbamate, the quaternary carbon and methyl carbons of the Boc group, the methoxy carbons, and the carbons of the serine backbone.
- FT-IR: The infrared spectrum would likely show characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the ester and carbamate, and C-O stretching of the ether and ester groups.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.26 g/mol) and characteristic fragmentation patterns.


Applications in Research and Development

Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate is a valuable building block in organic synthesis, primarily due to its protected functional groups which allow for controlled reactions at other sites of a molecule.

Peptide Synthesis

As a protected amino acid, its primary application is in peptide synthesis. The fully protected nature of this derivative makes it suitable for incorporation into peptide chains where the serine side chain needs to remain methylated. The workflow for its use in solid-phase peptide synthesis (SPPS) is depicted below.

Use in Solid-Phase Peptide Synthesis (SPPS)

[Click to download full resolution via product page](#)

Workflow for using Boc-Ser(OMe)-OMe in SPPS.

Drug Discovery

The incorporation of modified amino acids like O-methyl-serine into peptide-based drug candidates can significantly impact their pharmacological properties. O-methylation can:

- Increase metabolic stability: By blocking a potential site of enzymatic degradation.
- Modulate receptor binding: The change in polarity and size of the side chain can alter the binding affinity and selectivity for biological targets.
- Influence conformation: The methylated side chain can affect the secondary structure of the peptide, influencing its biological activity.

Synthesis of Complex Molecules

Beyond peptide synthesis, this compound can serve as a chiral building block for the synthesis of other complex organic molecules and natural products where a protected serine moiety is required.

Safety Information

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling this chemical include:

- Working in a well-ventilated fume hood.
- Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoiding inhalation, ingestion, and contact with skin and eyes.

This technical guide provides a summary of the available information on **Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate**. For further in-depth details, researchers are encouraged to consult the cited literature and supplier documentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Serine, N-[(1,1-diMethylethoxy)carbonyl]-O-Methyl-, Methyl ester CAS#: 134167-07-0 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [What are the properties of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176160#what-are-the-properties-of-methyl-n-tert-butoxycarbonyl-o-methyl-l-serinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com